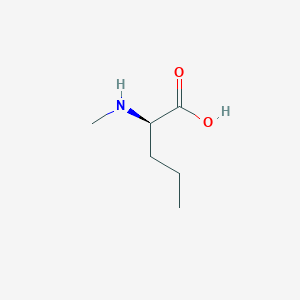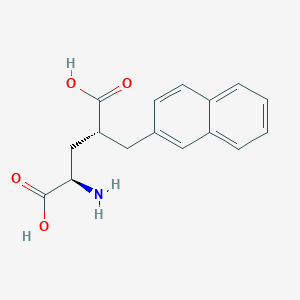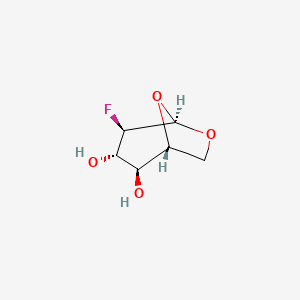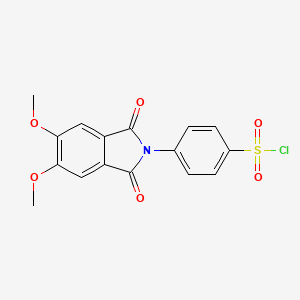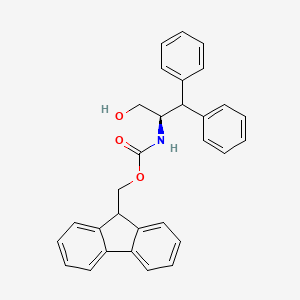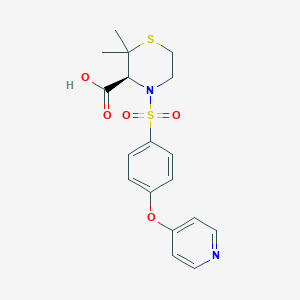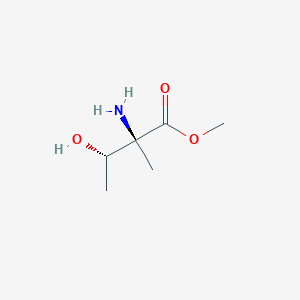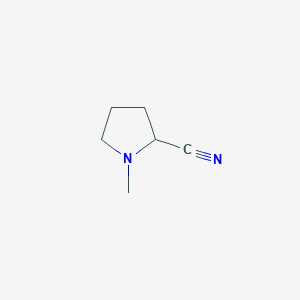
1-Methyl-2-pyrrolidinecarbonitrile
Descripción general
Descripción
1-Methyl-2-pyrrolidinecarbonitrile is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol. This compound is used in various sectors of research and industry due to its unique chemical properties.
Métodos De Preparación
1-Methyl-2-pyrrolidinecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the carbonitrile via the corresponding amide intermediate . Another method includes a one-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound, which is then used in industrial-scale telescopic processes .
Análisis De Reacciones Químicas
1-Methyl-2-pyrrolidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include methanesulfonic acid under reflux in methanol for Fischer indole synthesis.
Aplicaciones Científicas De Investigación
1-Methyl-2-pyrrolidinecarbonitrile is utilized in multiple scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: This compound is involved in the synthesis of pharmaceutical agents, including those with anti-inflammatory properties.
Industry: It is used in the production of fine chemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-pyrrolidinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, pyrrolidine derivatives are known to interact with enzymes and receptors, influencing biological activities such as anti-inflammatory responses by inhibiting the activity of cyclooxygenase enzymes .
Comparación Con Compuestos Similares
1-Methyl-2-pyrrolidinecarbonitrile can be compared with other similar compounds such as:
2-Pyridinecarbonitrile: This compound has a similar nitrile group but differs in its ring structure and properties.
4-Pyridinecarbonitrile: Another nitrile compound with distinct chemical behavior and applications.
2-Pyrimidinecarbonitrile: This compound contains a pyrimidine ring and exhibits different biological activities.
This compound stands out due to its unique combination of a pyrrolidine ring and a nitrile group, which imparts specific chemical and biological properties.
Propiedades
IUPAC Name |
1-methylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPGFSYKBFXDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





